molecular formula C17H16F3N3O B12925042 1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 34614-29-4

1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No.: B12925042
CAS No.: 34614-29-4
M. Wt: 335.32 g/mol
InChI Key: JYEZATRKDHFEPJ-UHFFFAOYSA-N
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Description

3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a butoxy group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with a suitable pyridine derivative under specific conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[3,4-b]pyridine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group and the trifluoromethylphenyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

34614-29-4

Molecular Formula

C17H16F3N3O

Molecular Weight

335.32 g/mol

IUPAC Name

3-butoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H16F3N3O/c1-2-3-10-24-16-14-8-5-9-21-15(14)23(22-16)13-7-4-6-12(11-13)17(18,19)20/h4-9,11H,2-3,10H2,1H3

InChI Key

JYEZATRKDHFEPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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